Piperazine Dihydrochloride Monohydrate

Catalog No.
S645667
CAS No.
6091-62-9
M.F
C4H13ClN2O
M. Wt
140.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Piperazine Dihydrochloride Monohydrate

CAS Number

6091-62-9

Product Name

Piperazine Dihydrochloride Monohydrate

IUPAC Name

piperazine;hydrate;hydrochloride

Molecular Formula

C4H13ClN2O

Molecular Weight

140.61 g/mol

InChI

InChI=1S/C4H10N2.ClH.H2O/c1-2-6-4-3-5-1;;/h5-6H,1-4H2;1H;1H2

InChI Key

VKBJNABNNJYRTK-UHFFFAOYSA-N

SMILES

C1CNCCN1.O.Cl.Cl

Canonical SMILES

C1CNCCN1.O.Cl

Piperazine Dihydrochloride Monohydrate is a chemical compound with the molecular formula C4H10N22HClH2OC_4H_{10}N_2\cdot 2HCl\cdot H_2O and a molecular weight of approximately 177.07 g/mol. It appears as a white to off-white crystalline solid and is highly soluble in water, making it suitable for various applications in pharmaceuticals and agriculture . This compound is primarily used as an anthelmintic agent, effective against parasitic worms in both humans and animals, particularly targeting common roundworms and pinworms .

PDMH acts as an anthelmintic by causing neuromuscular paralysis in susceptible worms []. The exact mechanism is not fully understood, but it's believed to involve disrupting the parasite's nerve impulse transmission, leading to muscle relaxation and expulsion from the host's gut [].

PDMH is generally considered safe for humans when used at prescribed doses. However, high doses can cause side effects like nausea, vomiting, abdominal cramps, and dizziness [].

  • Toxicity: Oral LD₅₀ (rat) = 2.3 g/kg [].
  • Flammability: Non-flammable.
  • Reactivity: May react with strong acids or bases.

Parasitology Research:

  • PDHM is a well-established anthelmintic (anti-worm) drug used in veterinary medicine to treat various parasitic worm infections in animals, including roundworms, hookworms, and tapeworms []. Its mechanism of action involves paralyzing the worms' muscles, leading to their expulsion from the host [].
  • Researchers also employ PDHM in in vitro studies to investigate the life cycle and drug susceptibility of parasitic worms []. This helps understand parasite biology and develop new antiparasitic drugs.

Cell Biology Research:

  • PDHM can be used as a selective inhibitor of autophagy, a cellular process where cells break down and recycle their own components. By inhibiting this process, researchers can study the role of autophagy in various cellular functions, including cell death, development, and disease [].
  • Additionally, PDHM finds use in studies related to lysosomes, cellular organelles involved in waste disposal and recycling. It can be used to disrupt lysosomal function and investigate its impact on various cellular processes [].

Neuroscience Research:

  • PDHM has been investigated for its potential role in modulating neurotransmission, the communication between neurons. Studies suggest it may affect the activity of certain neurotransmitters, such as dopamine and glutamate, which are involved in various brain functions like movement, learning, and memory [].
  • Researchers are exploring the potential use of PDHM in models of neurodegenerative diseases like Parkinson's disease and Alzheimer's disease, although further research is needed to determine its effectiveness and safety in these contexts.

Other Research Applications:

  • PDHM also finds applications in other research areas, such as:
    • Antiviral studies: investigating its potential against various viruses.
    • Cancer research: exploring its ability to induce cell death in cancer cells.
    • Environmental science: studying its impact on aquatic organisms and ecosystems.
Typical of piperazine derivatives. It can undergo protonation due to its basic nitrogen atoms, forming stable salts with acids. Additionally, it can react with oxidizing agents, although such reactions may lead to the formation of hazardous byproducts like nitrogen oxides and hydrochloric acid upon decomposition . Its structure allows for modifications that can yield other pharmacologically active compounds.

The primary biological activity of Piperazine Dihydrochloride Monohydrate is its role as an anthelmintic. It works by paralyzing parasitic worms, which are then expelled from the host's body through natural excretion processes . The compound has also been noted for its central nervous system activity, which can lead to neurotoxic effects at higher dosages . Furthermore, it has been associated with potential reproductive toxicity, necessitating caution in its use .

Piperazine Dihydrochloride Monohydrate can be synthesized through several methods:

  • Neutralization Reaction: Piperazine can be reacted with hydrochloric acid to form piperazine dihydrochloride, followed by crystallization from water to obtain the monohydrate form.
  • Hydration Process: The anhydrous piperazine dihydrochloride can be hydrated under controlled conditions to yield the monohydrate.
  • Recrystallization: Purification through recrystallization from aqueous solutions enhances the purity of the final product .

Piperazine Dihydrochloride Monohydrate is utilized in various fields:

  • Pharmaceuticals: As an effective treatment for intestinal worm infections in humans and animals.
  • Agriculture: Employed as a veterinary anthelmintic for livestock and pets.
  • Chemical Manufacturing: Used as an intermediate in the production of other pharmaceuticals, insecticides, and fibers .

Research indicates that Piperazine Dihydrochloride interacts with various biological systems:

  • Neurotransmitter Receptors: It has been shown to affect gamma-aminobutyric acid receptors, which are crucial in neurotransmission .
  • Potential Drug Interactions: Caution is advised when used alongside other medications due to its neurotoxic potential at elevated doses .
  • Toxicological Studies: Studies have highlighted its reproductive toxicity risks, suggesting careful monitoring during therapeutic use .

Several compounds share structural similarities or pharmacological properties with Piperazine Dihydrochloride Monohydrate. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaPrimary UseUnique Features
PiperazineC4H10N2C_4H_{10}N_2AnthelminticBasic structure without hydrochlorides
Piperazine HexahydrateC4H10N26H2OC_4H_{10}N_2\cdot 6H_2OAnthelminticHigher hydration level
MebendazoleC16H19N3O3C_16H_{19}N_3O_3AnthelminticBroader spectrum against nematodes
AlbendazoleC12H15N3O5SC_{12}H_{15}N_3O_5SAnthelminticEffective against a wider range of parasites
LevamisoleC11H12N2SC_{11}H_{12}N_2SAnthelminticImmunomodulatory effects alongside anthelmintic action

Piperazine Dihydrochloride Monohydrate stands out due to its specific application profile against common intestinal parasites and its relatively low cost compared to alternative treatments . Its unique properties make it a valuable compound in both medical and agricultural settings.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

4

Exact Mass

140.0716407 g/mol

Monoisotopic Mass

140.0716407 g/mol

Heavy Atom Count

8

UNII

20368I2FP7

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 39 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 38 of 39 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

207605-49-0

Wikipedia

Piperazine dihydrochloride monohydrate

Dates

Last modified: 08-15-2023

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